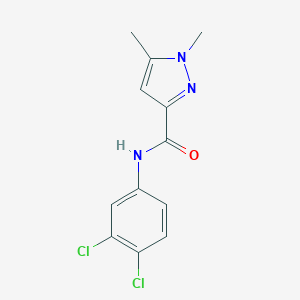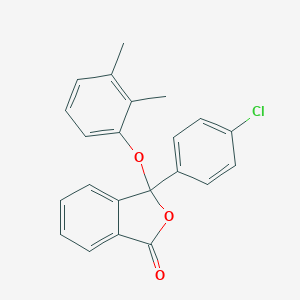
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound with the molecular formula C10H8Br2N4O It is known for its unique structure, which includes a pyrazole ring substituted with bromine and a pyridine ring
Preparation Methods
The synthesis of 4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Coupling with pyridine derivative: The brominated pyrazole is then coupled with a 5-bromo-2-pyridinyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms on the pyrazole and pyridine rings can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
4-bromo-N-(5-bromo-2-pyridinyl)-1-ethyl-1H-pyrazole-5-carboxamide: This compound has a similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
N-(5-bromo-2-pyridinyl)-4-phenylbutanamide: This compound has a different substituent on the pyridine ring, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H8Br2N4O |
|---|---|
Molecular Weight |
360g/mol |
IUPAC Name |
4-bromo-N-(5-bromopyridin-2-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8Br2N4O/c1-16-5-7(12)9(15-16)10(17)14-8-3-2-6(11)4-13-8/h2-5H,1H3,(H,13,14,17) |
InChI Key |
OYXNIXUHESJWBB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)Br)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B443083.png)


![propyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443090.png)


![methyl 2-[(3,5-difluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443093.png)

![4-{[3-(Dimethylamino)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B443095.png)
![4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE](/img/structure/B443097.png)
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443098.png)

![Methyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B443102.png)
